Cas no 1196155-99-3 ((5-fluoropyrimidin-2-yl)methanamine)

(5-fluoropyrimidin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- C-(5-fluoro-pyrimidin-2-yl)-methylamine
- (5-Fluoropyrimidin-2-yl)methanamine
- WXB15599
- 1196155-99-3
- SCHEMBL15269105
- PB31702
- DB-264604
- CS-0054641
- F2147-5289
- AKOS023621491
- 1-(5-FLUOROPYRIMIDIN-2-YL)METHANAMINE
- 5-Fluoro-2-pyrimidinemethanamine
- 5-Fluoropyrimidin-2-yl)methanamine
- DTXSID401302302
- (5-fluoropyrimidin-2-yl)methanamine
-
- MDL: MFCD13189597
- インチ: 1S/C5H6FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2
- InChIKey: FTICWNZYNXHPMQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC(CN)=NC=1
計算された属性
- せいみつぶんしりょう: 127.05457537g/mol
- どういたいしつりょう: 127.05457537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 80.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 182.4±20.0 °C at 760 mmHg
- フラッシュポイント: 64.1±21.8 °C
- じょうきあつ: 0.8±0.3 mmHg at 25°C
(5-fluoropyrimidin-2-yl)methanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-fluoropyrimidin-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005813-1g |
C-(5-Fluoro-pyrimidin-2-yl)-methylamine |
1196155-99-3 | 95% | 1g |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005813-5g |
C-(5-Fluoro-pyrimidin-2-yl)-methylamine |
1196155-99-3 | 95% | 5g |
$3355 | 2024-07-28 | |
Life Chemicals | F2147-5289-2.5g |
(5-fluoropyrimidin-2-yl)methanamine |
1196155-99-3 | 95%+ | 2.5g |
$1588.0 | 2023-09-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011197-1G |
(5-fluoropyrimidin-2-yl)methanamine |
1196155-99-3 | 95% | 1g |
¥3517.00 | 2023-05-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011197-500MG |
(5-fluoropyrimidin-2-yl)methanamine |
1196155-99-3 | 95% | 500mg |
¥2349.00 | 2023-05-01 | |
Life Chemicals | F2147-5289-1g |
(5-fluoropyrimidin-2-yl)methanamine |
1196155-99-3 | 95%+ | 1g |
$794.0 | 2023-09-06 | |
Life Chemicals | F2147-5289-0.25g |
(5-fluoropyrimidin-2-yl)methanamine |
1196155-99-3 | 95%+ | 0.25g |
$716.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1005813-100mg |
C-(5-Fluoro-pyrimidin-2-yl)-methylamine |
1196155-99-3 | 95% | 100mg |
$230 | 2024-07-28 | |
Chemenu | CM164626-1g |
(5-Fluoropyrimidin-2-yl)methanamine |
1196155-99-3 | 95% | 1g |
$1015 | 2023-02-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0296-1g |
C-(5-Fluoro-pyrimidin-2-yl)-methylamine |
1196155-99-3 | 96% | 1g |
5071.29CNY | 2021-05-08 |
(5-fluoropyrimidin-2-yl)methanamine 関連文献
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
(5-fluoropyrimidin-2-yl)methanamineに関する追加情報
(5-Fluoropyrimidin-2-yl)methanamine (CAS No. 1196155-99-3): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
(5-Fluoropyrimidin-2-yl)methanamine (CAS No. 1196155-99-3) is a versatile compound with significant potential in the field of medicinal chemistry. This compound, also known as 2-(aminomethyl)-5-fluoropyrimidine, has garnered attention due to its unique chemical structure and its potential applications in the development of novel therapeutics. In this article, we will delve into the structural characteristics, synthesis methods, and recent research advancements involving this compound.
Structural Characteristics
(5-Fluoropyrimidin-2-yl)methanamine is a pyrimidine derivative with a fluorine atom at the 5-position and an amino group attached to the methyl group at the 2-position. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various biological studies. The pyrimidine ring is a fundamental building block in nucleic acids and many biologically active compounds, which further enhances the significance of this molecule in medicinal chemistry.
Synthesis Methods
The synthesis of (5-fluoropyrimidin-2-yl)methanamine has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 5-fluorouracil with formaldehyde and ammonia to form the desired product. This approach is widely used due to its simplicity and relatively high yield. Another method involves the alkylation of 5-fluorouracil with an appropriate amine followed by reduction to form the final compound. These synthetic strategies have been optimized to improve yield and purity, making them suitable for large-scale production.
Biological Activity and Applications
(5-Fluoropyrimidin-2-yl)methanamine has shown promising biological activity in various studies. Recent research has focused on its potential as an antitumor agent due to its ability to inhibit key enzymes involved in DNA synthesis and repair. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (5-fluoropyrimidin-2-yl)methanamine exhibit potent antiproliferative effects against several cancer cell lines, including those resistant to conventional chemotherapy.
In addition to its antitumor properties, (5-fluoropyrimidin-2-yl)methanamine has been investigated for its potential as an antiviral agent. A study conducted by a team of researchers at a leading pharmaceutical company found that certain derivatives of this compound show significant activity against viral replication, particularly in the context of RNA viruses such as influenza and hepatitis C.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of (5-fluoropyrimidin-2-yl)methanamine have been studied to understand its behavior in biological systems. Research indicates that this compound exhibits good oral bioavailability and a favorable distribution profile, making it suitable for systemic administration. However, like many pyrimidine derivatives, it may require careful dosing to avoid potential side effects such as myelosuppression and gastrointestinal toxicity.
Toxicological studies have shown that (5-fluoropyrimidin-2-yl)methanamine is generally well-tolerated at therapeutic doses but may cause adverse effects at higher concentrations. Therefore, ongoing research is focused on optimizing its structure to enhance efficacy while minimizing toxicity.
Future Directions
The future prospects for (5-fluoropyrimidin-2-yl)methanamine are promising. Ongoing clinical trials are evaluating its efficacy in treating various cancers and viral infections. Additionally, efforts are being made to develop novel derivatives with improved pharmacological profiles and reduced side effects. The interdisciplinary collaboration between chemists, biologists, and clinicians is crucial for advancing our understanding of this compound and realizing its full therapeutic potential.
In conclusion, (5-fluoropyrimidin-2-yl)methanamine (CAS No. 1196155-99-3) is a promising compound with diverse applications in medicinal chemistry. Its unique structure and biological activity make it a valuable tool for developing new therapeutics. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
1196155-99-3 ((5-fluoropyrimidin-2-yl)methanamine) 関連製品
- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)
- 1998544-69-6((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid)
- 694-32-6(1-Methylimidazolidin-2-one)
- 1286719-02-5(3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine)
- 898543-06-1(4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride)
- 50626-25-0(BENZENESULFONIC ACID, [(4-METHYLPHENYL)METHYLENE]HYDRAZIDE)
- 1329834-74-3(Epi Lovastatin Hydroxy Acid-d3 Sodium Salt)
- 912569-73-4(N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine)
- 31252-58-1(1-Piperidinecarboxamide,4-(phenylmethyl)-)
- 1421517-72-7(4-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine)
